2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide
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Overview
Description
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Methoxyphenyl and Methylphenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions, where the triazole ring acts as a nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring.
Schiff Base Formation: The final step involves the condensation of the triazole derivative with an aldehyde or ketone to form the Schiff base, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base linkage, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme kinetics and inhibition.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its triazole ring is known for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The Schiff base linkage allows for reversible binding to biological macromolecules, modulating their function. The compound’s ability to undergo redox reactions also contributes to its biological activity by affecting cellular redox states.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenethylamine
- 2-(4-methoxyphenyl)ethylamine
- 4-methoxyphenylacetonitrile
- 2-(p-tolyl)ethylamine
Uniqueness
Compared to these similar compounds, 2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide stands out due to its triazole ring and Schiff base linkage. These features confer unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O2S/c1-18-7-9-21(10-8-18)25-29-30-26(31(25)22-11-13-23(33-3)14-12-22)34-17-24(32)28-27-16-20-6-4-5-19(2)15-20/h4-16H,17H2,1-3H3,(H,28,32)/b27-16- |
InChI Key |
QAOHIUDBIGLJRK-YUMHPJSZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C\C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=CC(=C4)C |
Origin of Product |
United States |
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